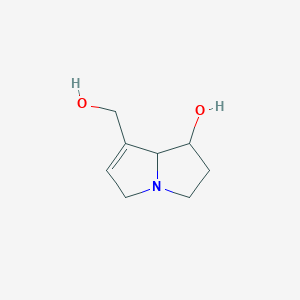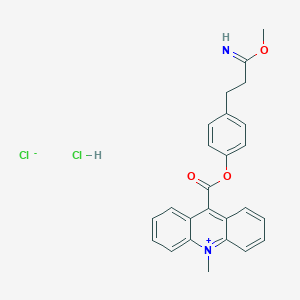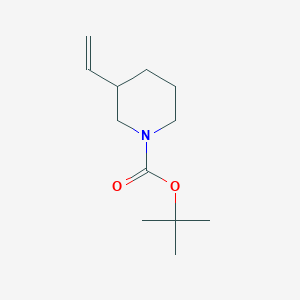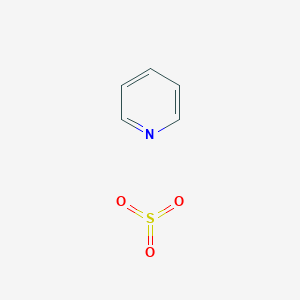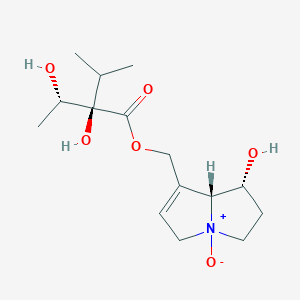
Indicine N-oxide
説明
Indicine N-oxide is a pyrrolizidine alkaloid that is isolated from Heliotropium indicum, one of the most widely used herbs in India . It exhibits antitumor and antimitotic activity in humans, and has undergone Phase I & II trials in adults and children with leukemia and solid tumors .
Synthesis Analysis
The first completely enantioselective syntheses of indicine N-oxide, intermedine N-oxide, and their enantiomers have been achieved stereospecifically .Molecular Structure Analysis
Indicine N-oxide has the empirical formula C15H25NO6 . Its molecular weight is 315.36 g/mol . The InChI key is DNAWGBOKUFFVMB-PZIGJSDBSA-N .Chemical Reactions Analysis
Indicine N-oxide is a compound containing an N-oxide. It’s important to consider whether the compound is the N-oxide of a tertiary aliphatic amine such as trimethylamine, or tertiary arylalkylamine such as dimethylphenylamine, or heteroaromatic amine such as pyridine or quinoline .科学的研究の応用
Cancer Therapy
Indicine N-oxide: has been studied for its potential in treating cancer. In pediatric cancer research, it was used to treat children with acute lymphoblastic leukemia at different dose levels, showing promise as a therapeutic agent . Additionally, a synthetic analogue modeled on Indicine N-oxide demonstrated superior activity against cancer cells in vitro, suggesting its potential for further development as an anticancer drug .
Pharmacological Research
As a pyrrolizidine alkaloid, Indicine N-oxide exhibits a range of pharmacological properties. It’s part of a broader class of compounds known for their diverse biological activities, which include both toxic and potent pharmacological capacities . This dual nature makes it a subject of interest in pharmacological studies to understand and potentially harness its beneficial properties.
Toxicology Studies
The toxicological aspects of Indicine N-oxide are also significant. While it shows antitumor activity, it does not have some of the toxic effects associated with other pyrrolizidine alkaloids. Its metabolic conversion to Indicine in rabbits and humans is a key area of study, providing insights into its safety profile and mechanism of action .
Food Safety Analysis
Indicine N-oxide is part of the pyrrolizidine alkaloids group, which occurs in several species relevant to human and animal nutrition. Understanding its levels in foodstuffs and the potential for chronic disease contribution is crucial for food safety regulations and consumer protection .
Synthetic Chemistry
The compound has been the subject of synthetic chemistry research, where the first completely enantioselective syntheses of Indicine N-oxide and its enantiomers were achieved. This opens up possibilities for the production of these compounds in a controlled and stereospecific manner for research and therapeutic use .
Metabolic Studies
Research into the metabolic conversion of Indicine N-oxide to Indicine provides valuable information on how it is processed by biological systems. These studies are essential for developing therapeutic applications and understanding the potential risks associated with its use .
作用機序
- Its primary targets are not fully elucidated, but it has shown activity against intraperitoneal (IP) implanted murine leukemia P388, transplanted rat walker carcinoma 256, and murine melanoma B16. However, it lacks activity against Lewis lung carcinoma and certain adenocarcinomas .
- Additionally, Indicine N-oxide may exert its effects through other pathways .
- Notably, it binds to tubulin at a distinct site, potentially influencing microtubule dynamics and serving as a template for synthesizing potent analogs for cancer treatment .
- Its cytotoxicity against tumor cell lines has been evaluated, particularly in the context of leukemia treatment .
- Impact on Bioavailability :
- Molecular and Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
特性
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-PZIGJSDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315334 | |
| Record name | (+)-Indicine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indicine N-oxide | |
CAS RN |
41708-76-3 | |
| Record name | (+)-Indicine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indicine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+)-Indicine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Indicine N-oxide and what is its proposed mechanism of action as an antitumor agent?
A1: Indicine N-oxide (INO) is a pyrrolizidine alkaloid (PA) isolated from Heliotropium indicum. It is a potential alkylating agent that exhibits antitumor activity. Unlike many PAs where the free base is more active, INO itself demonstrates greater antitumor activity compared to its free base, indicine. While the exact mechanism is not fully understood, research suggests that conversion to indicine might not be essential for its antitumor effect [].
Q2: How does the structure of INO relate to its antitumor activity compared to other pyrrolizidine alkaloids?
A2: Studies comparing INO with other PAs suggest that structural features significantly influence its antitumor activity. While macrocyclic pyrrolic PAs with α,β-unsaturation demonstrate potent antitumor activity and cytotoxicity, INO, classified as an N-oxide metabolite, shows significantly reduced activity in inhibiting colony formation and inducing cell morphology changes [].
Q3: Is the reduction of INO to indicine necessary for its antitumor activity?
A3: While INO can be metabolized to indicine in rabbits and humans [], research suggests this conversion might not be crucial for its antitumor effect. Studies on mice with P388 leukemia indicate that INO's antitumor activity might function independently of its reduction to indicine [].
Q4: What are the possible mechanisms behind INO's ability to induce DNA damage?
A4: Although INO itself might not be a strong DNA cross-linker, its metabolic activation in the liver could contribute to DNA damage. This activation process is influenced by factors like phenobarbital and carbon tetrachloride exposure []. Research suggests that pyrrolic PAs, particularly those with a macrocyclic diester structure like dehydrosenecionine, exhibit stronger DNA-protein cross-linking activity than simpler pyrrolic structures like dehydroretronecine. This cross-linking ability might be a crucial factor in the toxicity and antitumor activity of these compounds [].
Q5: How is INO metabolized in the body?
A5: INO is metabolized in rabbits and humans to indicine, its free base form. This reduction process is primarily facilitated by the gut flora, with the hepatic microsomal fraction playing a lesser role []. In vitro studies indicate that Fe(II) ions, enzymatically reduced cytochrome c, and ascorbic acid with hemin or cytochrome c can also reduce INO to indicine [].
Q6: What are the primary routes of INO elimination?
A6: INO is primarily excreted unchanged in the urine, with both mice and monkeys eliminating over 80% of the administered dose within 24 hours. The remaining portion is metabolized into indicine and other metabolites [].
Q7: How does the pharmacokinetics of INO differ between children and adults?
A7: Pediatric patients eliminate INO more rapidly than adults. Studies show that plasma elimination half-life values increase with age, while plasma clearance decreases. This difference highlights the need for age-specific dosing regimens for pediatric cancer patients [].
Q8: What are the major toxicities associated with INO administration?
A8: The dose-limiting toxicity of INO is reversible leukopenia and/or thrombocytopenia, with a cumulative effect observed upon repeated administration []. Other toxicities include nausea, vomiting, reversible increases in serum creatinine, and transient alterations in serum glutamic-oxaloacetic transaminase []. Severe and potentially irreversible hepatotoxicity, possibly linked to veno-occlusive disease, has also been reported [, , ].
Q9: Does prior treatment with other chemotherapeutic agents affect INO toxicity?
A9: Yes, prior treatment with nitrosoureas can enhance the myelosuppressive effects of INO, increasing the risk of hematological toxicity [].
Q10: What is the chemical structure of INO?
A10: INO is a pyrrolizidine alkaloid N-oxide. Its structure consists of a pyrrolizidine nucleus with a necine base (retronecine) esterified to a necic acid (trachelanthic acid). The N-oxide functionality is located on the nitrogen atom of the pyrrolizidine ring.
Q11: Has the total synthesis of INO and its enantiomers been achieved?
A11: Yes, the first enantioselective total synthesis of INO, its diastereoisomer intermedine N-oxide, and their enantiomers was successfully achieved using carbohydrate-based approaches. This breakthrough facilitates further research into the structure-activity relationships and development of potentially safer and more effective analogues [, , ].
Q12: What analytical techniques are used to quantify INO in biological samples?
A12: Several methods have been employed to quantify INO levels. One approach utilizes differential pulse polarography, offering sensitivity and reproducibility in human plasma analysis []. Another method employs gas chromatography, using heliotrine N-oxide as an internal standard. This technique allows for direct quantitative analysis of INO in various biological samples, including urine and blood [].
Q13: Is there a colorimetric assay available for INO analysis?
A13: Yes, a stability-indicating colorimetric assay using thin-layer chromatography (TLC) has been developed for INO. This method involves converting INO to a pyrrole derivative, which is then coupled with 4-dimethylaminobenzaldehyde to produce a measurable color change [].
Q14: What is the current clinical status of INO as an anticancer agent?
A14: INO has been studied in phase I and II clinical trials for various cancers, including leukemia, lymphoma, and solid tumors [, , ]. While initial studies showed some antileukemic activity, particularly in acute lymphocytic leukemia, severe hepatotoxicity emerged as a significant concern, limiting its clinical use [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)

